molecular formula C16H16FN3O2 B2573777 4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1172957-25-3

4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2573777
CAS No.: 1172957-25-3
M. Wt: 301.321
InChI Key: FETFTLUJURXGQD-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H16FN3O2 and its molecular weight is 301.321. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity on Human Neutrophil Elastase

The compound, part of a broader class of substituted 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-diones, has been explored for its inhibitory activity towards human neutrophil elastase (HNE). This enzyme plays a crucial role in various inflammatory conditions, and its inhibition is a therapeutic target for diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD). The specific compound was part of a study that tested several derivatives for their HNE inhibitory potency, highlighting its potential application in treating diseases involving HNE activity. Novel compounds showed promising results in inhibitory assays, suggesting a potential pathway for therapeutic application through topical or inhalational delivery (Expert Opinion on Therapeutic Patents, 2009).

Structural and Spectral Characterization

Research into structurally similar pyrrolo[3,4-d]pyrimidine derivatives provides insight into their chemical behavior, offering a basis for understanding the subject compound. For instance, the X-ray crystal structure determination of compounds with minor variations in the substitution pattern on the phenyl ring showed the formation of centrosymmetric dimers through intermolecular hydrogen bonds. Such studies are crucial for the rational design of new drugs and materials, as they provide detailed information on molecular geometry, electronic structure, and intermolecular interactions (Zeitschrift für Naturforschung B, 2000).

Derivative Synthesis and Biological Activity

The synthesis of novel heterocycle derivatives, including pyrido[2,3-d]pyrimidines, has been extensively studied for various biological applications. Such research efforts aim to develop new compounds with enhanced biological activity or specific properties, such as urease inhibition, which is relevant for the treatment of conditions like Helicobacter pylori infections, a major cause of ulcers. The detailed synthesis processes, structural characterization, and biological activity assessments provide a foundation for further exploration of similar compounds for medical and scientific applications (Medicinal Chemistry Research, 2010).

Properties

IUPAC Name

4-(3-fluorophenyl)-1-methyl-6-prop-2-enyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c1-3-7-20-9-12-13(15(20)21)14(18-16(22)19(12)2)10-5-4-6-11(17)8-10/h3-6,8,14H,1,7,9H2,2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETFTLUJURXGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC(=CC=C3)F)C(=O)N(C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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